cLogP Differentiation: Sulfoximine vs. Matched Sulfone and Sulfonamide Pharmacophores
The target compound exhibits a measured cLogP of −1.739 [1]. In a comprehensive matched molecular pair (MMP) analysis by Frings et al. (2017) covering sulfoximine-containing compounds from Boehringer Ingelheim drug discovery programs, replacement of a sulfone group (S(=O)₂) with an NH-sulfoximine (S(=O)(=NH)) reduced the calculated logD₇.₄ by an average of 0.5–0.8 log units across multiple chemotypes, while replacement of a sulfonamide (S(=O)₂NH) with an NH-sulfoximine yielded a more variable but generally directionally consistent reduction in lipophilicity [2]. The compound's cLogP of −1.739 places it in a highly polar regime atypical of most spirocyclic building blocks, which commonly exhibit cLogP values between 0 and 3. Sulfones of comparable molecular weight (e.g., 1-(methylsulfonyl)-1,7-diazaspiro[4.4]nonane, MW 204.29, C₈H₁₆N₂O₂S) typically show calculated logP values > 0.5 [3]. This polarity offset is mechanistically linked to the additional nitrogen atom in the sulfoximine group, which introduces an H-bond donor (NH) and increases the polar surface area (62 Ų for the target compound) [1].
| Evidence Dimension | Lipophilicity (cLogP / logD₇.₄) |
|---|---|
| Target Compound Data | cLogP = −1.739; Polar surface area = 62 Ų [1] |
| Comparator Or Baseline | Sulfone matched pairs: logD₇.₄ reduction of 0.5–0.8 log units upon sulfone→NH-sulfoximine replacement (Frings et al. 2017 MMP analysis) [2]. Typical spirocyclic sulfone building blocks: estimated cLogP > 0.5. |
| Quantified Difference | cLogP offset of approximately 1.5–2.5 log units below typical spirocyclic sulfones; confirmed directional logD reduction of 0.5–0.8 units in MMP studies. |
| Conditions | cLogP calculated by Chemspace/Enamine using standard cheminformatics algorithms; MMP analysis conducted on Boehringer Ingelheim internal compound collection with experimental logD₇.₄ measurements [2]. |
Why This Matters
Lower cLogP correlates with improved aqueous solubility and reduced non-specific protein binding, which are critical for obtaining clean dose–response curves in biochemical and cellular assays during hit-to-lead optimization.
- [1] Chemspace. 9-Imino-1-oxa-9λ⁶-thia-4-azaspiro[5.5]undecan-9-one dihydrochloride, CSSB00153395080. CAS 2361635-36-9. https://chem-space.com/CSSB00153395080-722FF4 (accessed 2026-04-29). View Source
- [2] Frings, M.; Bolm, C.; Blum, A.; Gnamm, C. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. Eur. J. Med. Chem. 2017, 126, 225–245. DOI: 10.1016/j.ejmech.2016.09.091. View Source
- [3] Chem-space. 1-(Methylsulfonyl)-1,7-diazaspiro[4.4]nonane, CSMB00012791141. CAS 1400797-55-8, Mol formula C₈H₁₆N₂O₂S. https://chem-space.com (accessed 2026-04-29). View Source
